Cas no 650628-61-8 (4-chloro-1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidine)
4-chloro-1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidine
- SDCCGSBI-0663195.P001
- DB-305520
- 650628-61-8
- 4-CHLORO-1-(O-TOLYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE
- SCHEMBL839657
-
- MDL: MFCD08692090
- Inchi: 1S/C12H9ClN4/c1-8-4-2-3-5-10(8)17-12-9(6-16-17)11(13)14-7-15-12/h2-7H,1H3
- InChI Key: FQPDDPVPETUUKP-UHFFFAOYSA-N
- SMILES: ClC1=C2C=NN(C2=NC=N1)C1C=CC=CC=1C
Computed Properties
- Exact Mass: 244.0515740Da
- Monoisotopic Mass: 244.0515740Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 43.6Ų
4-chloro-1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM269580-1g |
4-Chloro-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine |
650628-61-8 | 95% | 1g |
$636 | 2021-08-18 | |
| Alichem | A089007287-1g |
4-Chloro-1-(2-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidine |
650628-61-8 | 95% | 1g |
$794.76 | 2023-09-01 | |
| Chemenu | CM269580-1g |
4-Chloro-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine |
650628-61-8 | 95% | 1g |
$636 | 2023-02-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662318-1g |
4-Chloro-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine |
650628-61-8 | 98% | 1g |
¥8475.00 | 2024-05-05 |
4-chloro-1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidine Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 4-chloro-1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidine
Recent Advances in the Study of 4-chloro-1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 650628-61-8)
4-chloro-1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 650628-61-8) is a pyrazolopyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a kinase inhibitor. Recent studies have focused on its structural optimization, biological activity, and therapeutic applications, particularly in oncology and inflammatory diseases. This research brief aims to summarize the latest findings related to this compound and its implications for drug development.
Recent investigations into the mechanism of action of 4-chloro-1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidine have revealed its selective inhibition of specific kinases, such as Janus kinase (JAK) and Src-family kinases, which play critical roles in cell signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against JAK2, with an IC50 value of 12 nM, making it a promising candidate for the treatment of myeloproliferative disorders. The study also highlighted its favorable pharmacokinetic properties in preclinical models.
Structural modifications of 4-chloro-1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidine have been explored to enhance its selectivity and efficacy. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis of novel analogs with improved binding affinity to target kinases. These modifications included substitutions at the 4-chloro position and variations in the o-tolyl group, which significantly influenced the compound's inhibitory profile. Molecular docking studies provided insights into the key interactions between the compound and the ATP-binding site of target kinases.
In addition to its kinase inhibitory properties, 4-chloro-1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidine has shown potential in combination therapies. A 2024 study in Cancer Research evaluated its synergistic effects with immune checkpoint inhibitors in murine models of melanoma. The results indicated that the compound enhanced the efficacy of anti-PD-1 therapy by modulating the tumor microenvironment, suggesting a novel approach for overcoming resistance to immunotherapy.
Despite these promising findings, challenges remain in the clinical translation of 4-chloro-1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidine. Issues such as off-target effects and metabolic stability need to be addressed through further optimization. Ongoing research is also exploring its potential in other therapeutic areas, including autoimmune diseases and fibrosis. The compound's versatility and robust activity profile position it as a valuable scaffold for future drug discovery efforts.
In conclusion, 4-chloro-1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 650628-61-8) continues to be a focal point of research in chemical biology and medicinal chemistry. Its kinase inhibitory activity, structural adaptability, and therapeutic potential make it a compelling candidate for further investigation. Future studies should focus on optimizing its pharmacological properties and expanding its applications in diverse disease contexts.
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